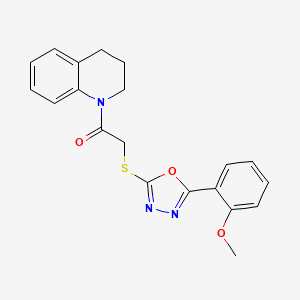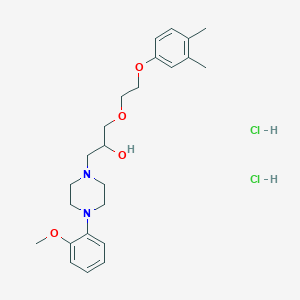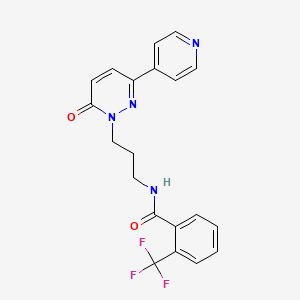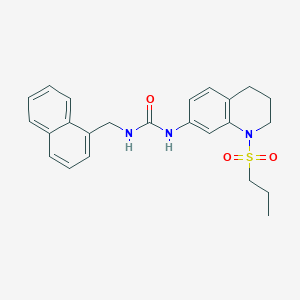
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound that incorporates a quinoline backbone with additional functional groups that introduce significant chemical diversity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is synthesized through a multi-step reaction involving intermediates such as 3,4-dihydroquinoline and 1,3,4-oxadiazole derivatives. The synthetic route generally follows:
Preparation of 3,4-dihydroquinoline via catalytic hydrogenation of quinoline under mild conditions.
Synthesis of the 1,3,4-oxadiazole derivative through cyclization reactions involving hydrazides and carboxylic acids.
Coupling of the prepared 3,4-dihydroquinoline and 1,3,4-oxadiazole derivatives to form the desired compound through nucleophilic substitution reactions, often under basic conditions.
Industrial Production Methods: The industrial production of this compound follows similar routes with optimizations for larger scales. Techniques include the use of continuous flow reactors to enhance reaction efficiency, reduce by-products, and improve yields. Quality control and purification processes like recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions including:
Oxidation: : Conversion of the 3,4-dihydroquinoline moiety to its quinoline form using oxidizing agents such as potassium permanganate.
Reduction: : Reduction of oxadiazole derivatives under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions where the ethanone side chain can be modified under basic or acidic conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reactions are often conducted in organic solvents like methanol, ethanol, or acetonitrile under controlled temperatures and pressures to optimize yields and selectivity.
Major Products: The major products of these reactions vary depending on conditions but often include modified quinoline or oxadiazole derivatives with functional groups that enable further chemical transformations.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s chemical reactivity makes it a valuable intermediate for synthesizing more complex organic molecules and exploring new reaction pathways.
Biology: In biological research, this compound is studied for its potential to interact with enzymes and receptors due to its structural mimicry of naturally occurring compounds.
Medicine: Preliminary studies indicate potential therapeutic applications in treating diseases such as cancer and infections, leveraging its ability to inhibit specific biological targets.
Industry: Its unique properties are exploited in materials science for developing new polymers, coatings, and other industrial materials with desired characteristics.
Mecanismo De Acción
The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzyme active sites or receptor binding domains. The 3,4-dihydroquinoline moiety can engage in π-π stacking interactions, while the oxadiazole moiety can form hydrogen bonds, enhancing binding affinity and selectivity. The exact pathways vary depending on the specific application, but they typically involve inhibition or activation of biological processes.
Comparación Con Compuestos Similares
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be compared with similar compounds like:
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: : Lacks the methoxy group, potentially altering its chemical reactivity and biological interactions.
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone: : Contains a chloro substituent, affecting its electronic properties and reaction profiles.
By examining the structural and functional differences, the uniqueness of this compound becomes evident, particularly in its synthetic versatility and range of applications.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-17-11-5-3-9-15(17)19-21-22-20(26-19)27-13-18(24)23-12-6-8-14-7-2-4-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOBOSCOKLYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)
![(2S)-2-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B2509724.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)
![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)





![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)

